[(2R,6R)-6-[(3R,7R,8R,9S,10R,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate [(2R,6R)-6-[(3R,7R,8R,9S,10R,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate Mosesin 5 is a natural product found in Pardachirus marmoratus with data available.
Brand Name: Vulcanchem
CAS No.: 118593-90-1
VCID: VC0056410
InChI: InChI=1S/C35H58O10/c1-18(17-43-20(3)37)7-6-8-19(2)23-9-10-24-29-25(15-28(39)35(23,24)5)34(4)12-11-22(38)13-21(34)14-26(29)44-33-32(42)31(41)30(40)27(16-36)45-33/h13,18-19,22-33,36,38-42H,6-12,14-17H2,1-5H3/t18-,19-,22-,23-,24+,25+,26-,27-,28+,29+,30+,31+,32-,33-,34+,35-/m1/s1
SMILES: CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4=CC(CCC34C)O)OC5C(C(C(C(O5)CO)O)O)O)O)C)COC(=O)C
Molecular Formula: C35H58O10
Molecular Weight: 638.839

[(2R,6R)-6-[(3R,7R,8R,9S,10R,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate

CAS No.: 118593-90-1

Cat. No.: VC0056410

Molecular Formula: C35H58O10

Molecular Weight: 638.839

* For research use only. Not for human or veterinary use.

[(2R,6R)-6-[(3R,7R,8R,9S,10R,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate - 118593-90-1

Specification

Description Mosesin 5 is a natural product found in Pardachirus marmoratus with data available.
CAS No. 118593-90-1
Molecular Formula C35H58O10
Molecular Weight 638.839
IUPAC Name [(2R,6R)-6-[(3R,7R,8R,9S,10R,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate
Standard InChI InChI=1S/C35H58O10/c1-18(17-43-20(3)37)7-6-8-19(2)23-9-10-24-29-25(15-28(39)35(23,24)5)34(4)12-11-22(38)13-21(34)14-26(29)44-33-32(42)31(41)30(40)27(16-36)45-33/h13,18-19,22-33,36,38-42H,6-12,14-17H2,1-5H3/t18-,19-,22-,23-,24+,25+,26-,27-,28+,29+,30+,31+,32-,33-,34+,35-/m1/s1
Standard InChI Key AWUDYIJPKCHKGI-KFCRRLATSA-N
SMILES CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4=CC(CCC34C)O)OC5C(C(C(C(O5)CO)O)O)O)O)C)COC(=O)C

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